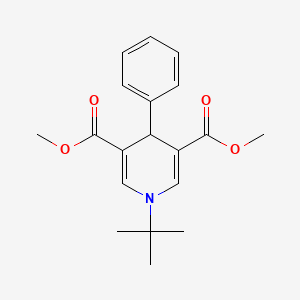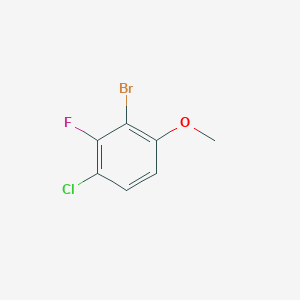methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
N-{[1-(4-bromophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}-2-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide is a complex organic compound that features a tetrazole ring, a bromophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The tetrazole ring and the bromophenyl group can participate in various binding interactions, such as hydrogen bonding and π-π stacking, with target proteins or nucleic acids. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-bromophenyl)-: This compound shares the bromophenyl group but lacks the tetrazole and nitrophenyl groups.
1,3,4-Thiadiazole Derivatives: These compounds have similar heterocyclic structures and are known for their antimicrobial properties.
Uniqueness
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide is unique due to the combination of its structural features, which confer specific reactivity and binding properties
Properties
Molecular Formula |
C18H17BrN6O4 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[[1-(4-bromophenyl)tetrazol-5-yl]-(3-nitrophenyl)methyl]-2-methoxy-N-methylacetamide |
InChI |
InChI=1S/C18H17BrN6O4/c1-23(16(26)11-29-2)17(12-4-3-5-15(10-12)25(27)28)18-20-21-22-24(18)14-8-6-13(19)7-9-14/h3-10,17H,11H2,1-2H3 |
InChI Key |
HPHMGOVUYFOUSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC(=CC=C1)[N+](=O)[O-])C2=NN=NN2C3=CC=C(C=C3)Br)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


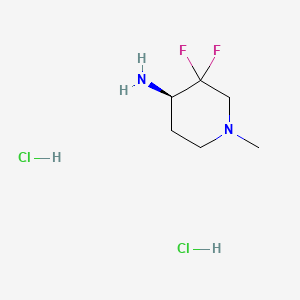
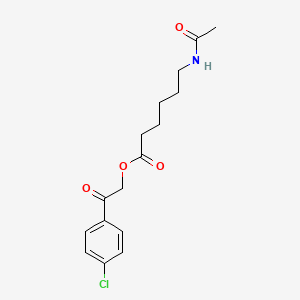
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12453957.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)

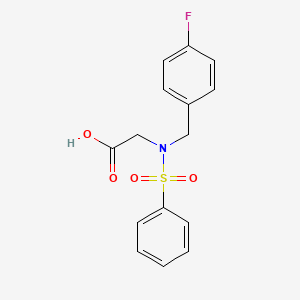
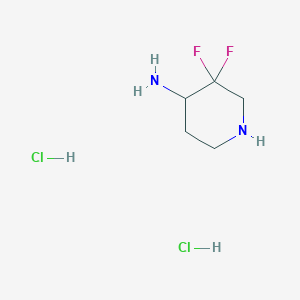
![4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12454000.png)

![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)
